molecular formula C10H17Cl2N3 B2929177 (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2490400-72-9

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2929177
CAS No.: 2490400-72-9
M. Wt: 250.17
InChI Key: QDKYKJFEDQZUSL-UHFFFAOYSA-N
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Description

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3 It is a derivative of pyridine and pyrrolidine, featuring a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the nucleophilic substitution reaction where a halogenated pyridine reacts with pyrrolidine in the presence of a base. The reaction conditions often require an inert atmosphere and a solvent such as dimethylformamide or tetrahydrofuran. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand binding to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms where the compound influences cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (6-Pyrrolidin-1-ylpyridin-2-yl)methanamine: The base form without the dihydrochloride.

    (6-Piperidin-1-ylpyridin-2-yl)methanamine: A similar compound with a piperidine ring instead of pyrrolidine.

    (6-Morpholin-1-ylpyridin-2-yl)methanamine: A derivative with a morpholine ring.

Uniqueness

(6-Pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(6-pyrrolidin-1-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13;;/h3-5H,1-2,6-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYKJFEDQZUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490400-72-9
Record name 1-[6-(pyrrolidin-1-yl)pyridin-2-yl]methanamine dihydrochloride
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